1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- is a chemical compound with a complex structure. It is used in various scientific research fields due to its unique properties and reactivity. This compound is part of the piperidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves the esterification of 1,2-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 4-methyl ester, (2R,4R)-rel-: This compound has a similar structure but differs in the position of the ester and methyl groups.
1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-: This compound has a hydroxyl group at the 4-position, which alters its reactivity and properties.
Uniqueness
1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2S)- is unique due to its specific ester and methyl group positions, which confer distinct chemical and biological properties. These structural features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H20NO4- |
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Molecular Weight |
242.29 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/p-1/t12-/m0/s1 |
InChI Key |
BDAXXVZMKUJADB-LBPRGKRZSA-M |
Isomeric SMILES |
C[C@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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